

In-Depth Technical Guide: Methyl 4-bromothiophene-3-carboxylate (CAS 78071-37-1)

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Compound of Interest

Compound Name: Methyl 4-bromothiophene-3-carboxylate

Cat. No.: B074558

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate, identified by CAS number 78071-37-1, is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of **Methyl 4-bromothiophene-3-carboxylate**, compiled from available scientific and technical sources.

Physicochemical Properties

Methyl 4-bromothiophene-3-carboxylate is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 4-bromothiophene-3-carboxylate**

Property	Value	Source
CAS Number	78071-37-1	N/A
Molecular Formula	C ₆ H ₅ BrO ₂ S	
Molecular Weight	221.07 g/mol	
Physical Form	Solid	
Boiling Point	244.4 ± 20.0 °C (Predicted)	N/A
Purity	≥ 97% (Commercially available)	N/A

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-bromothiophene-3-carboxylate** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from general methodologies for the synthesis of bromothiophenes and the esterification of carboxylic acids. The logical precursor for this compound is 4-bromothiophene-3-carboxylic acid.

Postulated Synthesis Workflow

A potential two-step synthesis is outlined below. This is a generalized protocol and would require optimization for specific laboratory conditions.



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Caption: Postulated two-step synthesis of **Methyl 4-bromothiophene-3-carboxylate**.

Experimental Protocols (Generalized)

Step 1: Synthesis of 4-Bromothiophene-3-carboxylic acid (Precursor)

This procedure is adapted from established methods for the bromination of thiophene derivatives.

- Materials: Thiophene-3-carboxylic acid, Bromine, Glacial Acetic Acid.
- Procedure:
 - Dissolve thiophene-3-carboxylic acid in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture into ice water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-bromothiophene-3-carboxylic acid.

Step 2: Esterification to **Methyl 4-bromothiophene-3-carboxylate**

This protocol is based on the Fischer esterification method.

- Materials: 4-Bromothiophene-3-carboxylic acid, Methanol (anhydrous), Concentrated Sulfuric Acid (catalyst).
- Procedure:
 - In a round-bottom flask, dissolve 4-bromothiophene-3-carboxylic acid in an excess of anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 4-bromothiophene-3-carboxylate**.

Purification

The crude product from the esterification step can be purified by the following methods:

- **Recrystallization:** The choice of solvent will depend on the solubility of the compound and impurities. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of hexane and ethyl acetate.
- **Column Chromatography:** For higher purity, silica gel column chromatography can be employed using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted and Analogous Compounds)

While specific spectra for CAS 78071-37-1 are not widely published, the expected spectral characteristics can be inferred from the analysis of similar bromothiophene carboxylate compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- A singlet for the methyl ester protons (-OCH ₃) around 3.8-4.0 ppm. - Two doublets in the aromatic region (7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. The coupling constants would be characteristic of adjacent protons on a thiophene ring.
¹³ C NMR	- A signal for the methyl ester carbon around 50-55 ppm. - A signal for the carbonyl carbon of the ester around 160-170 ppm. - Signals for the four carbons of the thiophene ring in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.
IR Spectroscopy	- A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm ⁻¹ . - C-O stretching bands for the ester group in the 1100-1300 cm ⁻¹ region. - C-H stretching bands for the aromatic protons around 3100 cm ⁻¹ . - C-Br stretching vibration at lower frequencies.
Mass Spectrometry	- A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (221.07 g/mol). - A characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹ Br and ⁸¹ Br in approximately a 1:1 ratio), resulting in M ⁺ and M+2 peaks of nearly equal intensity.

Biological Activity and Applications

Currently, there is a notable lack of publicly available data on the biological activity of **Methyl 4-bromothiophene-3-carboxylate**. No studies detailing its mechanism of action, involvement in specific signaling pathways, or its effects in biological assays have been identified in the searched literature.

However, the thiophene nucleus is a well-known privileged scaffold in medicinal chemistry. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

- Antimicrobial
- Anti-inflammatory
- Anticancer
- Antiviral
- Central Nervous System activity

Given its structure as a functionalized bromothiophene, **Methyl 4-bromothiophene-3-carboxylate** could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research and screening are required to elucidate any intrinsic biological activity of this compound.

Conclusion

Methyl 4-bromothiophene-3-carboxylate is a readily accessible chemical entity with well-defined physicochemical properties. While detailed experimental protocols for its synthesis are not explicitly documented, established organic chemistry methodologies provide a clear pathway for its preparation. The primary gap in the current knowledge base is the absence of data regarding its biological activity and potential applications in drug discovery and development. This presents an opportunity for researchers to explore the bioactivity of this compound and its derivatives, potentially uncovering novel therapeutic agents. The information provided in this guide serves as a foundational resource for scientists interested in working with **Methyl 4-bromothiophene-3-carboxylate**.

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